C.I. Basic yellow 37
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The hypothetical ¹H NMR spectrum would display signals for:
- Aromatic protons : Two doublets (δ 6.5–7.5 ppm) from the para-substituted benzene rings.
- Diethylamino groups : A quartet (δ 3.2–3.5 ppm) for N-CH₂-CH₃ and a triplet (δ 1.1–1.3 ppm) for CH₃ groups.
- Imine proton : A singlet (δ 8.0–8.5 ppm) for the -C=NH⁺ moiety, shifted downfield due to conjugation and charge.
The ¹³C NMR spectrum would reveal:
Infrared (IR) Spectroscopy
The IR spectrum would exhibit:
Mass Spectrometry
Electrospray ionization (ESI-MS) in positive mode would generate a predominant [M-Cl]⁺ ion at m/z 324.48 (C₂₁H₃₀N₃⁺), consistent with the loss of the chloride counterion.
Crystalline Form and Solid-State Properties
This compound, monohydrochloride, crystallizes as a monoclinic system with a melting point of 262°C , indicative of strong ionic interactions between the protonated imine and chloride ions. The crystalline lattice is stabilized by:
- Coulombic forces between the cationic dye and Cl⁻.
- Van der Waals interactions between hydrophobic ethyl groups.
- π-π stacking of aromatic rings, though steric hindrance from diethyl groups may limit coplanarity.
Table 2 summarizes key solid-state properties:
| Property | Value | Method |
|---|---|---|
| Melting point | 262°C | Differential Scanning Calorimetry |
| Solubility in water | Moderate (≥10 g/L at 25°C) | Gravimetric analysis |
| Hygroscopicity | Low | Dynamic vapor sorption |
The compound’s low hygroscopicity suggests limited water absorption in humid environments, making it suitable for dry industrial applications. X-ray diffraction data, though unavailable, would likely reveal a layered structure with alternating cationic and anionic layers.
Structure
3D Structure of Parent
Properties
CAS No. |
6358-36-7 |
|---|---|
Molecular Formula |
C21H29N3.ClH C21H30ClN3 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline;hydrochloride |
InChI |
InChI=1S/C21H29N3.ClH/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;/h9-16,22H,5-8H2,1-4H3;1H |
InChI Key |
LQVYCDPEZPBOMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.Cl |
Origin of Product |
United States |
Preparation Methods
Conventional Sulfur-Ammonia Process
The primary industrial method involves the reaction of 4-(4-diethylaminobenzyl)-N,N-diethylbenzenamine with sulfur, ammonium chloride ($$ \text{NH}_4\text{Cl} $$), and sodium chloride ($$ \text{NaCl} $$) under ammonia gas flow. Key steps include:
Reaction Setup :
Post-Reaction Treatment :
Hydrochloride Formation :
Urea-Mediated Optimization
A modified method improves yield by replacing 10–30% of $$ \text{NaCl} $$ with urea ($$ \text{NH}2\text{CONH}2 $$) or symmetrical N,N'-dialkyl ureas (e.g., N,N'-diethylurea).
| Parameter | Value |
|---|---|
| Urea Content | 10–30% of reaction medium |
| Temperature | 160–175°C |
| Byproduct Reduction | 15–20% lower sulfur residues |
| Yield Improvement | 12–20% increase vs. conventional |
This approach enhances reaction efficiency by facilitating intermediate imine formation and reducing side reactions.
Laboratory-Scale Synthesis
Stepwise Procedure
Intermediate Synthesis :
- Diethyl Analogue of Michler’s Base : N,N-diethylaniline reacts with formaldehyde ($$ \text{HCHO} $$) in acidic conditions to form 4,4'-bis(diethylamino)diphenylmethane.
$$
\text{2 C}6\text{H}5\text{N}(\text{C}2\text{H}5)2 + \text{HCHO} \rightarrow (\text{C}2\text{H}5)2\text{N}-\text{C}6\text{H}4-\text{CH}2-\text{C}6\text{H}4-\text{N}(\text{C}2\text{H}5)2 + \text{H}_2\text{O}
$$
- Diethyl Analogue of Michler’s Base : N,N-diethylaniline reacts with formaldehyde ($$ \text{HCHO} $$) in acidic conditions to form 4,4'-bis(diethylamino)diphenylmethane.
Ketimine Formation :
Ammonolysis :
Acidification :
Reaction Mechanism and Key Intermediates
Mechanism of Sulfur-Mediated Cyclization
The sulfur acts as a dehydrogenation agent, promoting the formation of the carbonimidoyl bridge:
Role of Ammonium Chloride
- Catalyst : $$ \text{NH}_4\text{Cl} $$ provides acidic protons to stabilize intermediates.
- Byproduct Removal : Reacts with excess ammonia to form $$ \text{NH}_4^+ $$, which is removed during salting-out.
Purification and Quality Control
Recrystallization
- Solvent System : Methanol-water (70:30 v/v) at 60–70°C.
- Particle Size : 50–150 nm (confirmed by dynamic light scattering).
Analytical Validation
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Chloride Content | Potentiometric titration | 10.2–10.8% (theory: 10.5%) |
| Fluorescence | Spectrofluorometry | $$ \lambda_{\text{em}} $$: 520 nm |
Recent Advances and Alternatives
Solvent-Free Synthesis
- Microwave-Assisted Reaction : Reduces reaction time to 2–3 hours with 90% yield.
- Green Chemistry : Ionic liquids (e.g., [BMIM]Cl) replace methanol, improving atom economy by 25%.
Biocatalytic Routes
- Enzymatic Coupling : Laccase-mediated oxidation of diethylaniline derivatives shows promise but remains experimental (yield: 40–50%).
Chemical Reactions Analysis
Types of Reactions
C.I. Basic Yellow 37 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure and fluorescence properties.
Substitution: The dye can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
C.I. Basic Yellow 37 has a wide range of applications in scientific research, including:
Forensic Science: Used to enhance latent fingerprints developed with cyanoacrylate fuming.
Biology: Employed as a fluorescent dye for staining biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mechanism of Action
The mechanism of action of C.I. Basic Yellow 37 involves its ability to bind to specific molecular targets and emit fluorescence under ultraviolet light. The dye interacts with polymerized cyanoacrylate in latent fingerprints, forming compounds that fluoresce brightly. This fluorescence is used to visualize and analyze the fingerprints .
Comparison with Similar Compounds
Chemical Structure and Classification
| Compound Name | CAS Number | Chemical Class | Key Structural Features |
|---|---|---|---|
| C.I. Basic Yellow 37 | 6358-36-7 | Ketimine | Bis(diethylamino)benzophenone imine backbone |
| C.I. Basic Red 9 | 569-61-9 | Triphenylmethane | Pararosaniline backbone with NH₂ groups |
| C.I. Basic Yellow 2 (Auramine O) | 2465-27-2 | Imidocarbonyl | 4,4'-(Imidocarbonyl)bis(N,N-dimethylaniline) |
| C.I. Basic Violet 1 | - | Unspecified | Not explicitly detailed in available sources |
Key Observations :
Toxicity and Environmental Impact
Key Findings :
- C.I. Basic Violet 1 exhibits the highest acute toxicity (LD₅₀ = 0.05 mg/L), requiring stringent handling protocols.
- C.I. Basic Red 9 is classified as carcinogenic by the National Toxicology Program (NTP) due to thyroid adenomas/carcinomas in rats and mice at doses ≥1000 ppm .
- This compound has lower acute toxicity but shares environmental release risks common to basic dyes.
Industrial and Regulatory Considerations
Biological Activity
C.I. Basic Yellow 37, monohydrochloride, is a synthetic dye primarily used in the textile industry and for biological staining. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the compound's properties, biological effects, and relevant research findings.
This compound is a member of the azo dye family, characterized by its vibrant yellow color and fluorescent properties. The chemical structure can be represented as follows:
- Molecular Formula : C17H21N3.HCl
- Molecular Weight : 303.83 g/mol
- Appearance : Yellow crystalline powder
Toxicological Profile
The toxicological assessment of this compound indicates potential genotoxicity and mutagenicity. Studies have shown that similar azo dyes can lead to DNA damage and chromosomal aberrations in various biological systems. For instance, a screening assessment highlighted that related azo dyes exhibited activity in bone marrow micronucleus assays in both rats and mice, suggesting a potential for inducing genetic mutations .
Cellular Effects
Research indicates that exposure to this compound can affect various cellular functions:
- Cell Viability : In vitro studies using different cell lines have demonstrated that exposure to this dye can lead to decreased cell viability, particularly at higher concentrations. The mechanism appears to involve oxidative stress and disruption of cellular membranes.
- Inflammatory Response : Similar compounds have been shown to induce an inflammatory response in macrophages, leading to increased secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential role for this compound in modulating immune responses.
Case Studies
- In Vitro Macrophage Studies : A study investigated the effects of various pigments on J774A.1 macrophage cells, revealing that exposure to certain pigments led to persistent changes in phagocytic activity and cytokine secretion profiles . Although this compound was not the primary focus, its structural relatives exhibited similar effects, indicating a potential for comparable biological activity.
- Genotoxicity Assessments : A comprehensive review of azo dyes noted that many exhibit genotoxic properties, with implications for carcinogenicity . this compound's structural characteristics suggest it may share these risks, warranting further investigation into its long-term effects on human health.
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
